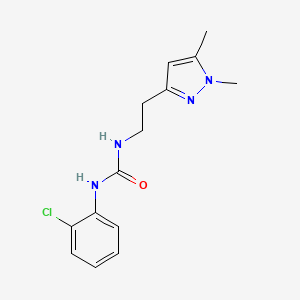
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone, also known as CPP, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP is a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the central nervous system.
Wirkmechanismus
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone can modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium influx, and the regulation of gene expression. (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has also been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways involved in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relative ease of synthesis. However, (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone also has some limitations, including its potential toxicity at high doses and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone, including the development of new synthetic analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone and to determine its potential side effects and toxicity in humans.
Synthesemethoden
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone can be synthesized using several different methods, including the reaction of 4-cyclobutylidene-1,2,3,6-tetrahydropyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has been shown to have neuroprotective effects, and it may also have potential applications in the treatment of chronic pain and epilepsy.
Eigenschaften
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-8-3-2-7-15(16)17(19)18-11-9-14(10-12-18)13-5-4-6-13/h2-3,7-8H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOQRRHXINTCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)

![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
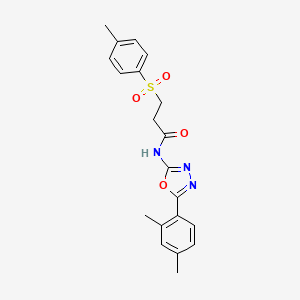
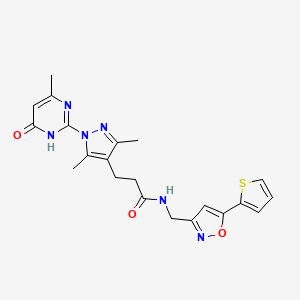
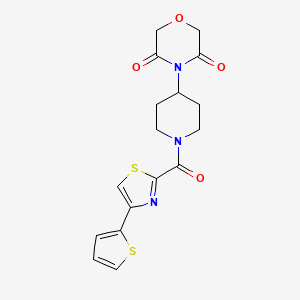

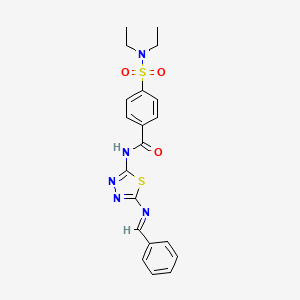


![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)

